molecular formula C14H12N2O3S B2563351 2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione CAS No. 81268-74-8

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

Cat. No.: B2563351
CAS No.: 81268-74-8
M. Wt: 288.32
InChI Key: QZRQOAJTTFSGKC-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione ( 81268-74-8) is a heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Its distinct molecular structure, featuring a benzoxazine core fused with a partially saturated six-membered ring and a 4-nitrophenyl substituent at position 2, is characterized by a thione group (C=S) at position 4. The strong electron-withdrawing nitro group enhances the compound's reactivity, making it a valuable scaffold for electrophilic substitution reactions and for targeting specific biological pathways . This compound demonstrates promising and diverse biological activities in preclinical research. In vitro studies indicate significant antimicrobial properties, with shown efficacy against bacterial strains including Staphylococcus aureus (MIC 32 µg/mL) and Escherichia coli (MIC 64 µg/mL) . Furthermore, it exhibits potent anticancer potential, with research showing a dose-dependent decrease in the viability of MCF-7 breast cancer cells, reporting an IC50 value of approximately 25 µM . The proposed mechanisms of action for its bioactivity include the generation of reactive oxygen species (ROS) to induce oxidative stress in cells, inhibition of key enzymes involved in cell proliferation, and the ability to induce cell cycle arrest . As a building block, this benzoxazine-thione derivative is also relevant in material science and organic synthesis, serving as a versatile intermediate for constructing more complex nitrogen and oxygen-containing heterocyclic frameworks, which are privileged structures in drug discovery . The compound is supplied for laboratory research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this product with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-16(18)10-7-5-9(6-8-10)13-15-14(20)11-3-1-2-4-12(11)19-13/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRQOAJTTFSGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitroaniline with a suitable aldehyde and thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.

Reaction Conditions:

    Temperature: Typically between 60-80°C.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous flow reactors: to maintain consistent reaction conditions.

    Purification steps: such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoxazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that compounds similar to 2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the nitrophenyl group enhances these activities due to its electron-withdrawing effects.

Anticancer Potential:
Studies have explored the anticancer properties of benzoxazine derivatives. For example, compounds derived from similar structures have been tested for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The unique structure allows for interaction with biological targets that are crucial in cancer progression.

Anti-inflammatory Effects:
The compound's structure suggests potential anti-inflammatory activity. Research on related benzoxazine derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines, making them candidates for further development in treating inflammatory diseases .

Material Science

Polymer Synthesis:
In industrial applications, this compound serves as a versatile intermediate in synthesizing polymers with specific properties. Its ability to undergo various chemical reactions allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength .

Dyes and Pigments:
The compound's vibrant color characteristics make it suitable for use in dyes and pigments. Research indicates that derivatives can be utilized in textile applications due to their stability and resistance to fading .

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Evaluated against bacterial strainsShowed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa
Anticancer Activity Evaluation Tested on cancer cell linesInduced apoptosis in treated cells; effective against multiple cancer types
Material Properties Assessment Polymer formulationEnhanced mechanical properties observed in polymer composites using the compound

Biological Activity

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione (CAS No. 81268-74-8) is a heterocyclic compound notable for its potential biological activities. The structure features a benzoxazine ring fused with a thione group and a nitrophenyl substituent, which contributes to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure can be represented as follows:

C14H12N2O3S\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{3}\text{S}

Structural Features

  • Benzoxazine Ring : Provides stability and contributes to the compound's reactivity.
  • Nitrophenyl Group : Enhances biological activity through electron-withdrawing effects.
  • Thione Group : Imparts unique chemical reactivity that can be exploited in biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines. Notably, it has shown promising results against breast cancer and renal cancer cell lines.

Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-725
HeLa30
A54940

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models of inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial and cancer cells.
  • Enzyme Inhibition : Inhibits enzymes involved in cell proliferation and inflammatory pathways.
  • Cell Cycle Arrest : Causes cell cycle arrest at the G1/S phase in cancer cells.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following compounds are structurally related through their benzoxazine cores or substituent motifs:

Compound Name Key Substituents Molecular Formula Key Features
Target Compound 4-Nitrophenyl, thione C₁₃H₁₂N₂O₃S Electron-withdrawing nitro group enhances reactivity; thione increases lipophilicity
2-Phenyl-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione Phenyl, thione C₁₃H₁₃NOS Lacks nitro group; reduced electron-withdrawing effects and bioactivity potential
6,8-Diisopropylspiro[1,3-benzoxazine-2,1’-cyclohexan]-4(3H)-one Spiro cyclohexan, ketone C₁₇H₂₃NO₂ Spiro architecture alters ring strain; ketone (C=O) vs. thione (C=S) affects polarity
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine Thiophen-2-yl, methoxy C₁₄H₁₂O₂S₂ Sulfur in thiophene enhances aromaticity; methoxy group provides steric bulk

Key Observations :

  • Sulfur Functionality : The thione group (C=S) in the target compound may offer stronger metal coordination than the ketone (C=O) in spiro derivatives or the thiophene sulfur in benzoxathiines .

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